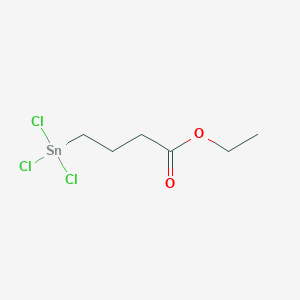
Ethyl 4-(trichlorostannyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(trichlorostannyl)butanoate is an organotin compound that features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(trichlorostannyl)butanoate can be synthesized through the reaction of ethyl 4-bromobutanoate with trichlorotin hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is catalyzed by a palladium complex. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the trichlorotin group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trichlorostannyl)butanoate undergoes various chemical reactions, including:
Oxidation: The trichlorotin group can be oxidized to form different organotin oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trichlorotin group can be substituted with other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium iodide or Grignard reagents are employed.
Major Products
Oxidation: Organotin oxides and carboxylic acids.
Reduction: Alcohols and organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(trichlorostannyl)butanoate has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent due to the bioactivity of organotin compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of ethyl 4-(trichlorostannyl)butanoate involves its interaction with biological molecules through the trichlorotin group. This group can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing the active organotin species.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutanoate: Similar ester structure but with a bromine atom instead of a trichlorotin group.
Methyl 4-(trichlorostannyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Butyl 4-(trichlorostannyl)butanoate: Similar structure but with a butyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the trichlorotin group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89928-23-4 |
|---|---|
Molecular Formula |
C6H11Cl3O2Sn |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
ethyl 4-trichlorostannylbutanoate |
InChI |
InChI=1S/C6H11O2.3ClH.Sn/c1-3-5-6(7)8-4-2;;;;/h1,3-5H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
QOYAJTYKPKISQH-UHFFFAOYSA-K |
Canonical SMILES |
CCOC(=O)CCC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















